Alizarin blue black B

CAS No.:

Cat. No.: VC16561498

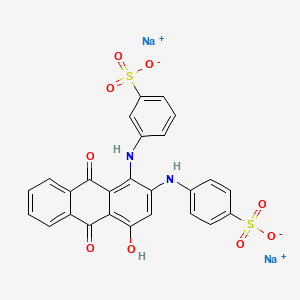

Molecular Formula: C26H16N2Na2O9S2

Molecular Weight: 610.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H16N2Na2O9S2 |

|---|---|

| Molecular Weight | 610.5 g/mol |

| IUPAC Name | disodium;3-[[4-hydroxy-9,10-dioxo-2-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate |

| Standard InChI | InChI=1S/C26H18N2O9S2.2Na/c29-21-13-20(27-14-8-10-16(11-9-14)38(32,33)34)24(28-15-4-3-5-17(12-15)39(35,36)37)23-22(21)25(30)18-6-1-2-7-19(18)26(23)31;;/h1-13,27-29H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |

| Standard InChI Key | SNWKSPIFHCTHRU-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)NC4=CC(=CC=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+] |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

ABBB belongs to the anthraquinone dye family, characterized by a planar tricyclic aromatic core fused with two ketone groups. The disodium sulfonate groups at positions 1 and 3 enhance water solubility, while hydroxyl and phenylamino substituents facilitate metal coordination during mordanting . X-ray crystallography reveals a conjugated π-system that absorbs visible light at 580–620 nm, producing its characteristic blue-black hue.

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from safety data sheets and experimental analyses:

The dye’s stability under ambient conditions makes it suitable for long-term storage, though prolonged exposure to oxidizing agents may degrade its chromophore .

Industrial Applications and Use Cases

Textile Dyeing Mechanisms

ABBB’s primary application lies in wool and leather dyeing, where it forms insoluble complexes with trivalent metal ions. Chromium(III) mordants yield deep navy shades with wash-fastness ratings exceeding 4–5 on the ISO 105-C06 scale . The dye’s sulfonate groups interact electrostatically with protonated amino groups in wool fibers, while the anthraquinone core penetrates hydrophobic regions, ensuring uniform coloration.

Specialty Applications

Beyond textiles, ABBB serves as:

-

Anodized Aluminum Coloring: Forms corrosion-resistant coatings through electrochemical deposition at 15–25 V .

-

Biological Staining: Histological studies utilize its metachromatic properties to differentiate connective tissues, though this application has declined due to synthetic alternatives .

Biodegradation and Environmental Impact

Fungal Bioremediation

Haematonectria haematococca BwIII43 and Trichoderma harzianum BsIII33 achieve 85–92% ABBB decolorization within 72 hours in optimized media (pH 5.0, 28°C) . Laccase and manganese peroxidase activities correlate with degradation efficiency (), breaking anthraquinone rings into low-molecular-weight phenolics.

Table 2 compares biodegradation performance across fungal strains:

| Strain | Decolorization (%) | Toxicity Reduction | Cytotoxicity |

|---|---|---|---|

| H. haematococca BwIII43 | 92 | 78% | None |

| T. harzianum BsIII33 | 85 | 65% | None |

| H. haematococca K37 | 89 | 42% | High |

Notably, strain K37 generates cytotoxic quinones that reduce human fibroblast viability to 34% at 100 ppm .

Aquatic Toxicity

Untreated ABBB exhibits moderate ecotoxicity, with EC₅₀ values of 12–18 mg/L in Daphnia magna assays. Sulfonated metabolites show reduced bioaccumulation potential () but may persist in anaerobic sediments .

Regulatory Considerations and Future Directions

Global Regulatory Status

ABBB remains unlisted under REACH Annex XVII but faces restrictions in EU Ecolabel-certified products due to chromium mordant requirements. The U.S. Toxic Substances Control Act (TSCA) mandates workplace exposure monitoring but imposes no usage bans .

Sustainable Alternatives

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume